molecular formula C23H25NO6 B2840330 1-(3,4-diMethoxybenzyl)-3-ethoxycarbonyl-6,7-diMethoxyisoquinoline CAS No. 377733-24-9

1-(3,4-diMethoxybenzyl)-3-ethoxycarbonyl-6,7-diMethoxyisoquinoline

Cat. No.: B2840330
CAS No.: 377733-24-9
M. Wt: 411.454
InChI Key: SRSPOGFFSQMYNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-Dimethoxybenzyl)-3-ethoxycarbonyl-6,7-dimethoxyisoquinoline is a synthetic isoquinoline derivative of significant interest in medicinal chemistry and drug discovery research. This compound serves as a versatile and valuable chemical intermediate for the design and synthesis of novel bioactive molecules. Its core structure is closely related to several naturally occurring alkaloids and pharmacologically active compounds, making it a privileged scaffold for exploring new therapeutic agents . Isoquinoline derivatives are widely investigated for their diverse biological activities. Related compounds have demonstrated potential as antimicrobial agents, with some simplified analogues showing 2–20-fold higher potency than the natural product berberine in targeting bacterial proteins like FtsZ, which is crucial for cell division . Other dihydroisoquinoline compounds have been studied for their effects on smooth muscle contractility, acting through pathways involving muscarinic acetylcholine receptors (mAChRs) and 5-hydroxytryptamine (5-HT) receptors, indicating potential applications in neuropharmacology and physiology research . Furthermore, structural analogues, such as papaverine, are known inhibitors of phosphodiesterase enzymes (PDEs), suggesting that this chemical class may be relevant for neurological and cardiovascular research . This product is intended for research and development purposes only. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic or therapeutic applications, or for human or veterinary use. Researchers can leverage this high-purity compound as a key building block in hit-to-lead optimization campaigns and for the structural simplification of complex natural products to improve drug-like properties .

Properties

IUPAC Name

ethyl 1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO6/c1-6-30-23(25)18-11-15-12-21(28-4)22(29-5)13-16(15)17(24-18)9-14-7-8-19(26-2)20(10-14)27-3/h7-8,10-13H,6,9H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRSPOGFFSQMYNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=CC(=C(C=C2C(=N1)CC3=CC(=C(C=C3)OC)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-diMethoxybenzyl)-3-ethoxycarbonyl-6,7-diMethoxyisoquinoline typically involves multi-step organic reactions One common approach is the Pictet-Spengler reaction, which involves the condensation of a β-phenylethylamine with an aldehyde or ketone, followed by cyclization to form the isoquinoline core

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Synthetic Routes and Key Reactivity

The compound is synthesized via modified Bischler-Napieralski or Pomeranz-Fritsch reactions, where formylation and cyclization steps are critical. For example:

  • Formylation : Reacting 3,4-dimethoxyphenethylamine with ethyl formate yields an intermediate amide .

  • Cyclization : Treatment with oxalyl chloride and phosphotungstic acid (H₃PW₁₂O₄₀) induces ring closure to form the isoquinoline core .

Key Reaction Data:

StepReagents/ConditionsYieldPuritySource
FormylationEthyl formate, reflux, 6h78%99.3%
CyclizationOxalyl chloride, H₃PW₁₂O₄₀, 50–55°C75–80%99.1%

Ethoxycarbonyl Hydrolysis

The 3-ethoxycarbonyl group undergoes hydrolysis under acidic or basic conditions to form carboxylic acid derivatives. For example:

  • Acidic Hydrolysis : HCl/EtOH at reflux converts the ester to a carboxylic acid .

  • Basic Hydrolysis : NaOH/MeOH yields the sodium carboxylate, useful for further derivatization .

Benzyl Substituent Reactivity

The 3,4-dimethoxybenzyl group participates in electrophilic aromatic substitution (e.g., nitration, halogenation) at the activated para position relative to methoxy groups .

Oxidation and Radical Coupling

Electrochemical oxidation of related isoquinoline derivatives generates radical cations that dimerize or form phenanthrene derivatives :

  • Oxidative Dimerization : At +1.21 V, radical coupling produces dehydrodimers .

  • Phenanthrene Formation : Higher potentials (+1.62 V) induce dication diradical intermediates that aromatize to phenanthrenes .

Oxidation Pathways:

SubstratePotential (V)ProductMechanismSource
Isoquinoline derivative+1.21DehydrodimerRadical coupling
Isoquinoline derivative+1.62PhenanthreneDication diradical

Catalytic Modifications

Phosphotungstic acid (H₃PW₁₂O₄₀) effectively catalyzes cyclization steps, outperforming traditional Lewis acids like FeCl₃ in purity and yield .

Catalyst Comparison:

CatalystPurity (%)Single Impurity (%)Reaction TimeSource
H₃PW₁₂O₄₀99.1–99.3≤0.161h
FeCl₃85–90≥0.52h

Stability and Byproduct Formation

  • Thermal Degradation : Prolonged heating (>60°C) in alcoholic solvents may cleave methoxy groups .

  • Impurity Profile : Major byproducts include de-esterified analogs and oxidized dimers .

Scientific Research Applications

Chemical Properties and Structure

The compound is a benzylisoquinoline alkaloid characterized by the following structural features:

  • Molecular Formula : C20_{20}H25_{25}NO4_{4}
  • Molecular Weight : 343.4 g/mol
  • Functional Groups : Contains methoxy and ethoxy carbonyl moieties which contribute to its reactivity and biological properties.

Anticholinesterase Activity

Recent studies have indicated that derivatives of this compound exhibit anticholinesterase activity, which is crucial for the treatment of neurodegenerative diseases such as Alzheimer's. The structure-activity relationship (SAR) analyses suggest that modifications to the methoxy and ethoxy groups can enhance inhibitory potency against acetylcholinesterase (AChE) enzymes .

Anticancer Properties

Research has demonstrated that 1-(3,4-Dimethoxybenzyl)-3-ethoxycarbonyl-6,7-diMethoxyisoquinoline exhibits cytotoxic effects on various cancer cell lines. In vitro assays have shown that it can induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .

Building Block for Synthesis

This compound serves as a versatile building block in synthetic organic chemistry. Its ability to undergo various chemical transformations allows it to be used in the synthesis of more complex molecules, including other isoquinoline derivatives and heterocyclic compounds .

N-Protecting Group

The 3,4-dimethoxybenzyl moiety has been utilized as an N-protecting group in the synthesis of nitrogen-containing compounds. This application is particularly useful in multi-step syntheses where selective protection and deprotection are required .

Pharmacological Studies

In vivo studies have assessed the pharmacokinetics and pharmacodynamics of this compound, revealing its potential therapeutic effects and mechanisms of action. The results indicate favorable absorption and bioavailability profiles, supporting its candidacy for further clinical development .

Toxicological Assessments

Comprehensive toxicological evaluations have been conducted to assess the safety profile of this compound. These studies are critical for determining suitable dosages and potential side effects in future therapeutic applications .

Data Table: Summary of Applications

Application AreaDescriptionReferences
Anticholinesterase ActivityInhibits AChE; potential treatment for Alzheimer's disease
Anticancer PropertiesInduces apoptosis in cancer cells
Synthetic ApplicationsBuilding block for complex organic synthesis
N-Protecting GroupUsed in protecting nitrogen functionalities
Pharmacological StudiesFavorable pharmacokinetics; therapeutic potential
Toxicological AssessmentsEvaluates safety profile for clinical use

Mechanism of Action

The mechanism of action of 1-(3,4-diMethoxybenzyl)-3-ethoxycarbonyl-6,7-diMethoxyisoquinoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. Additionally, its antioxidant properties may be attributed to its ability to scavenge free radicals and protect cells from oxidative damage .

Comparison with Similar Compounds

Key Observations :

  • Position 1: The 3,4-dimethoxybenzyl group in the target compound contrasts with 4-methoxybenzyl () and 2-chlorophenyl () substituents.
  • Position 3 : The ethoxycarbonyl group may enhance lipophilicity compared to methyl or ethyl esters, affecting blood-brain barrier penetration .
  • Dihydro vs. Fully Aromatic: Dihydroisoquinolines (e.g., 3,4-dihydropapaverine) exhibit reduced aromaticity, influencing redox properties and metabolic pathways .

Biological Activity

1-(3,4-diMethoxybenzyl)-3-ethoxycarbonyl-6,7-diMethoxyisoquinoline is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and multidrug resistance. This article explores the synthesis, biological evaluation, and underlying mechanisms of action of this isoquinoline derivative.

  • Chemical Name : this compound
  • CAS Number : 377733-25-0
  • Molecular Formula : C23H23NO7
  • Molar Mass : 425.43 g/mol

Synthesis

The synthesis of this compound involves several steps, typically starting from readily available precursors. The general procedure includes the reaction of various substituted benzyl derivatives with ethyl 3-carboxy-6,7-dimethoxyisoquinoline derivatives under controlled conditions to yield the desired product. The reaction conditions often include heating and the use of solvents such as dichloromethane or ethanol.

Cytotoxicity

A series of biological evaluations have been conducted to assess the cytotoxic effects of this compound. In vitro studies using the K562 cell line demonstrated that while many derivatives exhibited low cytotoxicity, specific compounds showed enhanced activity against multidrug-resistant cell lines. Notably:

  • IC50 Values : Certain derivatives exhibited IC50 values comparable to or lower than standard chemotherapeutics like verapamil, indicating their potential as multidrug resistance modulators. For example:
    • Compound 6e: IC50 = 0.66 μM
    • Compound 6h: IC50 = 0.65 μM
    • Compound 7c: IC50 = 0.96 μM

These values suggest that these derivatives can effectively overcome drug resistance mechanisms in cancer cells .

The proposed mechanism through which these compounds exert their effects includes:

  • Inhibition of Drug Efflux : By modulating P-glycoprotein activity, these compounds can enhance the accumulation of chemotherapeutic agents within resistant cancer cells.
  • Induction of Apoptosis : Some studies indicate that isoquinoline derivatives may trigger apoptotic pathways in cancer cells, leading to increased cell death.

Case Studies

Several case studies have highlighted the therapeutic potential of isoquinoline derivatives in oncology:

  • Case Study on Multidrug Resistance :
    • A study involving K562/A02 cells demonstrated that specific isoquinoline derivatives could significantly reduce cell viability and enhance the effects of conventional drugs.
    • The findings suggest a promising avenue for developing new treatments for patients with resistant forms of leukemia.
  • Clinical Implications :
    • Research indicates that derivatives like this compound could be integrated into combination therapy regimens to improve outcomes in chemotherapy-resistant cancers.

Summary Table of Biological Activities

CompoundCell LineIC50 (μM)Mechanism
Compound 6eK5620.66P-glycoprotein inhibition
Compound 6hK5620.65P-glycoprotein inhibition
Compound 7cK5620.96P-glycoprotein inhibition

Q & A

Q. What are the standard synthetic routes for preparing 1-(3,4-dimethoxybenzyl)-3-ethoxycarbonyl-6,7-dimethoxyisoquinoline?

The synthesis typically involves multi-step protocols:

  • Triflation : Activation of hydroxyl groups using triflic anhydride (Tf2O) in dichloromethane (DCM) at low temperatures (−78 °C) to generate triflate intermediates .
  • Suzuki-Miyaura Coupling : Reaction with boronic acids (e.g., 3,4-dimethoxyphenylboronic acid) using Pd(OAc)2, XPhos ligand, and K2CO3 in acetonitrile/water at 90–95 °C to introduce substituents .
  • Hydrogenation : Reduction of intermediates with H2 and Pd/C in methanol to remove protecting groups .
  • Ethoxycarbonylation : Introduction of the ethoxycarbonyl group via reaction with ethyl chloroformate or similar reagents under basic conditions .

Q. How are purification and structural characterization performed for this compound?

  • Purification : Column chromatography (silica gel, eluents like ethyl acetate/hexane) or recrystallization from methanol/ethanol .
  • Characterization :
  • NMR : <sup>1</sup>H and <sup>13</sup>C NMR to confirm methoxy, benzyl, and ethoxycarbonyl groups (e.g., δ 3.8–4.3 ppm for methoxy, δ 1.2–1.4 ppm for ethoxy) .
  • HRMS : High-resolution mass spectrometry to verify molecular weight (e.g., [M+H]<sup>+</sup> at m/z 454.1864) .
  • X-ray Crystallography : Used for resolving stereochemistry and solid-state packing (e.g., C–H···O interactions in the isoquinoline core) .

Advanced Research Questions

Q. What strategies can address low yields (<40%) in ethoxycarbonylation or cyanation steps?

  • Optimized Catalysis : Increasing Pd catalyst loading (e.g., 5–10 mol%) or using alternative ligands (t-BuXPhos instead of XPhos) to enhance cross-coupling efficiency .
  • Solvent Effects : Replacing DMSO with DMA or DMF for better solubility of intermediates in cyanation reactions (e.g., CuCN-mediated cyanation at 140 °C) .
  • Microwave Assistance : Shortening reaction times (1–2 hours vs. overnight) to reduce decomposition .

Q. How can structural contradictions in substituent effects on bioactivity be resolved?

  • Comparative SAR Studies : Synthesizing analogs with varied substituents (e.g., replacing 3-ethoxycarbonyl with nitrile or guanidine groups) and testing antibacterial activity against Staphylococcus aureus .
  • Computational Modeling : Docking studies (e.g., AutoDock Vina) to predict binding affinity to FtsZ protein, a bacterial cell division target .
  • In Vitro/In Vivo Correlation : Validating bioactivity discrepancies using time-kill assays or murine infection models .

Q. What advanced analytical methods elucidate reaction mechanisms for key steps like Suzuki coupling?

  • Kinetic Studies : Monitoring reaction progress via <sup>19</sup>F NMR or LC-MS to identify rate-limiting steps (e.g., oxidative addition vs. transmetallation) .
  • Isotope Labeling : Using deuterated solvents (e.g., D2O) to track proton transfer in intermediates .
  • DFT Calculations : Modeling transition states to rationalize regioselectivity in boronic acid coupling .

Q. How can stability issues during storage or biological assays be mitigated?

  • Lyophilization : Storing the compound as a lyophilized powder under argon to prevent hydrolysis of the ethoxycarbonyl group .
  • Buffer Optimization : Using PBS (pH 7.4) with 1% DMSO for aqueous solubility in bioassays .
  • Degradation Studies : Accelerated stability testing (40°C/75% RH) with HPLC monitoring to identify degradation products .

Methodological Considerations

Q. What protocols ensure reproducibility in synthesizing 3-ethoxycarbonyl analogs?

  • Stoichiometric Control : Precise molar ratios (1:1.2 for boronic acid:triflate) to minimize side reactions .
  • Quality of Reagents : Using freshly distilled Et3N and anhydrous solvents to avoid moisture-sensitive failures .
  • Inert Atmosphere : Conducting reactions under N2 or Ar to prevent oxidation of Pd catalysts .

Q. How are structure-activity relationships (SAR) systematically explored?

  • Fragment-Based Design : Synthesizing derivatives with incremental modifications (e.g., methoxy → ethoxy, benzyl → biphenyl) .
  • High-Throughput Screening : Testing 100+ analogs in 96-well plates against bacterial growth (MIC < 1 µg/mL for potent candidates) .
  • Metabolic Profiling : Assessing hepatic stability using human microsomes to prioritize analogs with longer half-lives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.